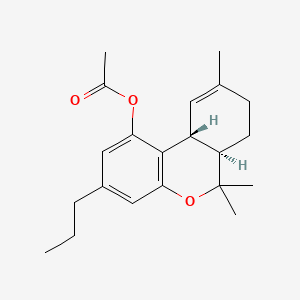

Tetrahydrocannabivarin Acetate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H28O3 |

|---|---|

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

[(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl] acetate |

InChI |

InChI=1S/C21H28O3/c1-6-7-15-11-18(23-14(3)22)20-16-10-13(2)8-9-17(16)21(4,5)24-19(20)12-15/h10-12,16-17H,6-9H2,1-5H3/t16-,17-/m1/s1 |

InChI-Schlüssel |

YIRFFZKTWADVGS-IAGOWNOFSA-N |

Isomerische SMILES |

CCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C |

Kanonische SMILES |

CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydrocannabivarin Acetate (THCV-O-acetate) from Tetrahydrocannabivarin (THCV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Tetrahydrocannabivarin Acetate (B1210297) (THCV-O-acetate) from its precursor, Tetrahydrocannabivarin (THCV). The synthesis involves the acetylation of the phenolic hydroxyl group of THCV. This document outlines the general synthetic methodology, purification techniques, and analytical characterization of the final product. Due to the limited availability of specific experimental data for the acetylation of THCV in publicly accessible literature, this guide presents a generalized protocol based on established methods for the acetylation of analogous cannabinoids, such as Δ⁹-Tetrahydrocannabinol (THC).[1][2][3][4] The guide also includes a summary of the known biological activities of THCV to provide context for the potential pharmacological interest in its acetylated derivative.

Introduction

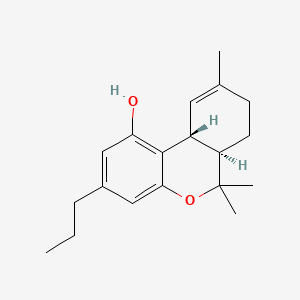

Tetrahydrocannabivarin (THCV) is a naturally occurring cannabinoid found in certain strains of the Cannabis plant. It is a propyl homolog of THC, differing in the length of its alkyl side chain.[5] Research has indicated that THCV possesses a unique pharmacological profile, acting as a neutral antagonist at cannabinoid type 1 (CB1) receptors and a partial agonist at cannabinoid type 2 (CB2) receptors.[5] This profile has generated interest in its potential therapeutic applications, including appetite suppression and glycemic control.

The acetylation of cannabinoids is a chemical modification that converts the naturally occurring phenolic hydroxyl group into an acetate ester. This alteration can modify the pharmacokinetic and pharmacodynamic properties of the parent compound. Tetrahydrocannabivarin Acetate (THCV-O-acetate) is the acetylated form of THCV. This guide details the chemical synthesis of this derivative for research and drug development purposes.

Chemical Synthesis of THCV-O-acetate

The synthesis of THCV-O-acetate from THCV is achieved through an esterification reaction, specifically, an acetylation of the phenolic hydroxyl group on the dibenzopyran core of the THCV molecule. The most common method for this transformation is the reaction of THCV with acetic anhydride (B1165640).[1] A catalyst, such as a mild acid or base, can be employed to facilitate the reaction.

General Reaction Scheme

The overall chemical transformation is depicted below:

Caption: General reaction scheme for the acetylation of THCV to THCV-O-acetate.

Experimental Protocol (Generalized)

The following protocol is a general procedure for the acetylation of cannabinoids and should be adapted and optimized for the specific synthesis of THCV-O-acetate.

Materials:

-

Tetrahydrocannabivarin (THCV)

-

Acetic Anhydride

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Catalyst (optional, e.g., 4-dimethylaminopyridine (B28879) (DMAP) or a mild acid)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve THCV in an appropriate anhydrous solvent.

-

Addition of Reagents: Add acetic anhydride to the solution. If a catalyst is used, it should be added at this stage.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess acetic anhydride is quenched by the slow addition of water or a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent.

-

Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude THCV-O-acetate is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Data Presentation

Due to the absence of specific quantitative data for the synthesis of THCV-O-acetate in the reviewed literature, the following table presents analytical data for commercially available THCV-O-acetate.[6]

| Parameter | Value |

| Chemical Formula | C₂₁H₂₈O₃ |

| Molecular Weight | 328.4 g/mol |

| CAS Number | 885123-57-9 |

| Appearance | Varies (typically an oil or solid) |

| Purity (Typical) | ≥95% |

Analytical Characterization

The structure and purity of the synthesized THCV-O-acetate should be confirmed using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The appearance of a new singlet in the ¹H NMR spectrum around 2.0-2.3 ppm is indicative of the acetyl methyl protons.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[1][7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product and for monitoring the progress of the reaction.

Biological Activity of THCV and Potential Implications for THCV-O-acetate

THCV exhibits a distinct pharmacological profile compared to THC. It is known to be a neutral antagonist of the CB1 receptor and a partial agonist of the CB2 receptor. This dual activity is thought to underlie its potential therapeutic effects on appetite and metabolism. The acetylation of THCV to THCV-O-acetate may alter its binding affinity for these receptors and its overall pharmacokinetic profile, potentially leading to modified biological activity.

Simplified Signaling Pathway of THCV

The following diagram illustrates a simplified conceptual signaling pathway for THCV at the CB1 receptor.

Caption: Simplified diagram of THCV's antagonistic action at the CB1 receptor.

Conclusion

The synthesis of this compound from THCV can be achieved through a straightforward acetylation reaction. While a specific, optimized protocol for this conversion is not widely published, the general methods used for the acetylation of other cannabinoids provide a solid foundation for its synthesis in a research setting. Further studies are required to fully characterize the reaction kinetics, optimize the yield and purity, and to elucidate the specific pharmacological profile of THCV-O-acetate. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development who are interested in exploring the potential of this semi-synthetic cannabinoid.

References

- 1. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THC-O-acetate - Wikipedia [en.wikipedia.org]

- 3. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utah.gov [utah.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of Tetrahydrocannabivarinic Acid (THCV-A)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrocannabivarinic acid (THCV-A) is a naturally occurring cannabinoid and a homologue of tetrahydrocannabinolic acid (THCA). As the acidic precursor to the pharmacologically distinct cannabinoid, tetrahydrocannabivarin (B162180) (THCV), THCV-A is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the chemical properties and structure of THCV-A, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical characteristics, spectroscopic data, and biosynthetic pathway. Furthermore, it outlines established experimental protocols for its extraction, purification, and quantification, and discusses the known biological activities and signaling pathways of its decarboxylated counterpart, THCV, while highlighting the current understanding of THCV-A's intrinsic activity.

Chemical Structure and Identification

Tetrahydrocannabivarinic acid is characterized by a dibenzopyran core structure, similar to other major cannabinoids, but is distinguished by a propyl (3-carbon) side chain, in contrast to the pentyl (5-carbon) chain found in THCA.

Table 1: Chemical Identification of THCV-A

| Identifier | Value |

| IUPAC Name | (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid[1] |

| Molecular Formula | C₂₀H₂₆O₄[1][2] |

| SMILES | CCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O[1] |

| InChIKey | IQSYWEWTWDEVNO-ZIAGYGMSSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of THCV-A are crucial for its extraction, purification, and formulation. While experimental data for some properties are limited, available information and computed values are summarized below.

Table 2: Physicochemical Properties of THCV-A

| Property | Value | Source |

| Molecular Weight | 330.4 g/mol [1] | PubChem |

| Melting Point | Data not available | - |

| Boiling Point | Data not available (THCV: ~360°C at 0.8 atm)[3] | American Chemical Society |

| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as ethanol, methanol (B129727), and chloroform.[4] (Data for THCA-A) | Cayman Chemical |

Biosynthesis of THCV-A

THCV-A is not biosynthesized from cannabigerolic acid (CBGA), the precursor to many major cannabinoids. Instead, its synthesis begins with cannabigerovarinic acid (CBGVA).[5] The enzyme THCV-A synthase then catalyzes the oxidative cyclization of CBGVA to form THCV-A.[5]

Experimental Protocols

Extraction

Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a modern and efficient method for extracting cannabinoids, including THCV-A, from cannabis plant material.[6][7][8][9]

Protocol: Supercritical Fluid Extraction of THCV-A

-

Preparation: Dry and grind the cannabis plant material to a fine powder to increase the surface area for extraction.

-

SFE System Setup:

-

Extractor Vessel: Load the ground plant material into the extraction vessel.

-

CO₂ Supply: Use food-grade or higher purity liquid CO₂.

-

Pressure and Temperature Control: Set the extraction pressure and temperature. Optimal conditions for cannabinoid extraction are typically in the range of 100-350 bar and 40-60 °C. For preserving acidic cannabinoids like THCV-A, lower temperatures are generally preferred. A study optimized extraction at 250 bar and 37 °C.[7]

-

-

Extraction Process:

-

Pump liquid CO₂ into the extractor vessel where it becomes supercritical.

-

The supercritical CO₂ flows through the plant material, dissolving the cannabinoids and other soluble compounds.

-

-

Separation:

-

The CO₂-extract mixture flows into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to lose its solvating power.

-

The extracted compounds precipitate out and are collected.

-

-

Post-Extraction: The CO₂ can be recycled and reused. The collected crude extract contains THCV-A along with other cannabinoids, terpenes, and plant waxes.

Purification

Following extraction, purification is necessary to isolate THCV-A. Flash chromatography is a commonly employed technique.

Protocol: Flash Chromatography Purification of Acidic Cannabinoids

-

Stationary Phase: Silica gel is a common choice for normal-phase chromatography.

-

Mobile Phase: A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is typically used. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The mobile phase is passed through the column under pressure. Fractions are collected as they elute.

-

Monitoring: Thin-layer chromatography (TLC) or a UV detector can be used to monitor the separation and identify fractions containing THCV-A.

-

Fraction Pooling and Solvent Removal: Fractions containing pure THCV-A are pooled, and the solvent is removed under reduced pressure to yield the purified compound.

Quantification

High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for the quantification of cannabinoids in their acidic and neutral forms.[10][11][12][13]

Protocol: HPLC-UV Quantification of THCV-A

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

-

Mobile Phase: A gradient elution is typically used with a mixture of water with a small percentage of acid (e.g., 0.1% formic acid or 0.085% phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.[11]

-

Standard Preparation: Prepare a series of calibration standards of known concentrations of pure THCV-A in the mobile phase.

-

Sample Preparation: Accurately weigh the extract or plant material and extract with a suitable solvent (e.g., methanol or acetonitrile). The extract is then filtered and diluted to fall within the calibration range.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm).

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 35 °C.[11]

-

Detection Wavelength: UV detection is often performed at 220 nm or 228 nm as a compromise for detecting various cannabinoids.[11][14]

-

-

Analysis: Inject the prepared standards and samples. A calibration curve is generated by plotting the peak area of the standards against their concentration. The concentration of THCV-A in the samples is then determined from this curve.

References

- 1. Tetrahydrocannabivarinic acid | C20H26O4 | CID 59444416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. THC and THCV boiling points are much higher than previously thought - American Chemical Society [acs.digitellinc.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Tetrahydrocannabivarin is Not Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Utilisation of Design of Experiments Approach to Optimise Supercritical Fluid Extraction of Medicinal Cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ssi.shimadzu.com [ssi.shimadzu.com]

- 11. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa [pubmed.ncbi.nlm.nih.gov]

"Tetrahydrocannabivarin Acetate" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research specifically on Tetrahydrocannabivarin (B162180) Acetate (THCV-O-Acetate) is limited. The majority of the available data pertains to its parent compound, Tetrahydrocannabivarin (THCV). This guide synthesizes the known information on THCV-O-Acetate and extrapolates potential characteristics and experimental considerations from the extensive research on THCV. The acetylation of THCV may alter its physicochemical properties, pharmacokinetics, and pharmacodynamics. All information derived from THCV is presented as a foundational reference for directing future research on THCV-O-Acetate.

Core Compound Identification

The fundamental chemical identifiers for Tetrahydrocannabivarin Acetate are crucial for regulatory compliance, procurement, and experimental documentation. Two primary isomers are recognized, differing by the position of a double bond in the cyclohexene (B86901) ring.

| Property | ∆⁹-Tetrahydrocannabivarin Acetate | ∆⁸-Tetrahydrocannabivarin Acetate |

| CAS Number | 885123-57-9[1][2] | Not explicitly found; often grouped with ∆⁹-THCV-O-Acetate |

| Molecular Formula | C₂₁H₂₈O₃[1][3][4] | C₂₁H₂₈O₃[4] |

| Molecular Weight | 328.45 g/mol [3] | 328.5 g/mol [4] |

| Synonyms | 1-acetyl-∆⁹-THCV, ∆⁹-THCV Acetate, THCV Acetate[1] | ∆⁸-THCV Acetate, ∆⁸-THV Acetate[4] |

Physicochemical Properties

While specific experimental data for THCV-O-Acetate is not widely available, its properties can be inferred from its chemical structure and data from suppliers.

| Property | Value / Description | Source |

| Purity | Typically ≥95% as an analytical reference standard. | [1][2] |

| Formulation | Commonly supplied as a solution in acetonitrile (B52724), sometimes with stabilizers like DIPEA and ascorbic acid. | [1][4] |

| Solubility | Soluble in organic solvents such as acetonitrile. | [2][4] |

Experimental Protocols

Detailed experimental protocols for THCV-O-Acetate are not published in peer-reviewed literature. However, methodologies used for the analysis and synthesis of THCV and other cannabinoid acetates can be adapted.

Synthesis of this compound

The synthesis of THCV-O-Acetate would logically follow the acetylation of THCV. A general procedure, adapted from the synthesis of other cannabinoid acetates, is outlined below.

Objective: To acetylate the hydroxyl group of Tetrahydrocannabivarin (THCV) to yield this compound.

Materials:

-

Tetrahydrocannabivarin (THCV)

-

Acetic anhydride (B1165640)

-

An inert solvent (e.g., toluene, dichloromethane)

-

A basic catalyst (e.g., pyridine (B92270) or a solid base)

-

Sodium bicarbonate solution (5%)

-

Brine solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Chromatography supplies (silica gel, appropriate solvent system)

Procedure:

-

Dissolve THCV in an excess of the inert solvent in a round-bottom flask.

-

Add a molar excess of acetic anhydride to the solution.

-

Add the basic catalyst to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding the sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product via column chromatography on silica (B1680970) gel to isolate pure this compound.

Analytical Methods for Quantification

High-performance liquid chromatography (HPLC) is a standard method for the analysis and quantification of cannabinoids and their derivatives.[2]

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD).

-

C18 reverse-phase column.

Mobile Phase:

-

A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

Procedure:

-

Prepare a standard stock solution of THCV-O-Acetate of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase and filtering it.

-

Inject the standards and sample onto the HPLC system.

-

Monitor the elution at a specific wavelength (e.g., 228 nm or 275 nm).

-

Construct a calibration curve from the peak areas of the standards.

-

Quantify the amount of THCV-O-Acetate in the sample by comparing its peak area to the calibration curve.

Potential Signaling Pathways (Inferred from THCV)

The pharmacological activity of THCV-O-Acetate has not been characterized. However, its structural similarity to THCV suggests that it may interact with similar biological targets after potential in-vivo deacetylation. THCV is known to be a neutral antagonist of the cannabinoid type 1 (CB1) receptor and a partial agonist of the cannabinoid type 2 (CB2) receptor.[5][6] It also interacts with other receptors, including 5-HT₁A receptors.[4]

Below are diagrams illustrating the established signaling pathway of THCV and a hypothetical experimental workflow for investigating THCV-O-Acetate.

Caption: Inferred signaling pathways of THCV, the parent compound of THCV-O-Acetate.

Caption: Proposed experimental workflow for the investigation of THCV-O-Acetate.

Future Research Directions

The lack of specific data on this compound presents a clear opportunity for novel research. Key areas for investigation include:

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion of THCV-O-Acetate, including whether it acts as a prodrug to THCV.

-

Pharmacodynamic Studies: Characterizing the binding affinities and functional activities of THCV-O-Acetate at cannabinoid receptors and other potential targets.

-

In Vivo Efficacy: Evaluating the therapeutic potential of THCV-O-Acetate in animal models of metabolic disorders, neurological conditions, and inflammation, based on the known effects of THCV.

-

Toxicological Assessment: Establishing the safety profile of THCV-O-Acetate through comprehensive toxicology studies.

This technical guide provides a starting point for researchers and professionals interested in this compound. As new research emerges, this document should be updated to reflect the growing body of knowledge on this novel cannabinoid derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. cannabissciencetech.com [cannabissciencetech.com]

- 3. Synthesis of the Major Mammalian Metabolites of THCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The phytocannabinoid, Δ⁹-tetrahydrocannabivarin, can act through 5-HT₁A receptors to produce antipsychotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cannabinoid Δ9-tetrahydrocannabivarin (THCV) ameliorates insulin sensitivity in two mouse models of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Synthetic Cannabinoid: A Technical Guide to Tetrahydrocannabivarin Acetate (THCV-A)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrocannabivarin Acetate (B1210297) (THCV-A), a synthetic derivative of the naturally occurring phytocannabinoid Tetrahydrocannabivarin (THCV), is an emerging compound of interest within cannabinoid research. Unlike its precursor, there is no substantive evidence to suggest that THCV-A is a natural constituent of the Cannabis sativa L. plant. Its existence is primarily the result of chemical synthesis, where the phenolic hydroxyl group of the THCV molecule is acetylated. This modification classifies THCV-A as a semi-synthetic cannabinoid. This technical guide provides a comprehensive overview of THCV-A, focusing on its probable synthetic pathway, analytical characterization, and a discussion of its potential pharmacology and metabolism, largely inferred from studies on analogous acetylated cannabinoids and its parent compound, THCV. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development and forensic chemistry.

Introduction: Discovery and Nomenclature

The "discovery" of Tetrahydrocannabivarin Acetate is more accurately described as its first synthesis and characterization in a laboratory setting rather than isolation from a natural source. As a synthetic derivative, its appearance is linked to the broader exploration of cannabinoid analogs and derivatives aimed at modulating the pharmacological properties of naturally occurring cannabinoids. The acetylation of cannabinoids like THC has been documented, and it is highly probable that the synthesis of THCV-A followed a similar rationale.

THCV-A is known by several synonyms, which are important for comprehensive literature and database searches.

| Nomenclature | Description |

| Formal Name | 6aR,7,8,10aR-tetrahydro-6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol 1-acetate |

| Common Synonyms | 1-acetyl-Δ⁹-THCV, Δ⁹-Tetrahydrocannabivarin Acetate, Δ⁹-THCV Acetate, Δ⁹-THV Acetate, THCV Acetate, THV Acetate |

| CAS Number | 885123-57-9 |

Physicochemical Properties

The acetylation of THCV alters its physicochemical properties, most notably its polarity and lipophilicity. The addition of the acetyl group increases the molecule's nonpolar character.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₈O₃ | |

| Formula Weight | 328.5 g/mol | |

| Purity (as a reference standard) | ≥95% |

Synthesis and Isolation: A Probable Synthetic Route

As THCV-A is not found in nature, its acquisition is dependent on chemical synthesis from its precursor, THCV. The most plausible method for this transformation is the acetylation of the phenolic hydroxyl group of THCV using an acetylating agent such as acetic anhydride (B1165640), often in the presence of a catalyst.

Experimental Protocol: Acetylation of Tetrahydrocannabivarin (THCV)

This protocol is a generalized procedure based on the known methods for the acetylation of other cannabinoids, such as THC.

Materials:

-

Tetrahydrocannabivarin (THCV)

-

Acetic anhydride

-

Pyridine or a mild acid catalyst

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve THCV in an anhydrous solvent.

-

Addition of Reagents: To the solution, add an excess of acetic anhydride and a catalytic amount of pyridine.

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution to neutralize excess acid, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude THCV-A.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure THCV-A.

Preliminary Investigation of Tetrahydrocannabivarinic Acid (THCV-A) Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocannabivarinic acid (THCV-A) is a naturally occurring cannabinoid found in the Cannabis sativa plant. As the acidic precursor to the more extensively studied tetrahydrocannabivarin (B162180) (THCV), THCV-A represents a nascent area of cannabinoid research.[1] While the bioactivity of many cannabinoids is increasingly understood, THCV-A remains largely uncharacterized. This technical guide provides a preliminary overview of the current, albeit limited, scientific understanding of THCV-A's bioactivity. It aims to consolidate the existing data and provide a framework for future research into its therapeutic potential.

It is crucial to note that the majority of detailed pharmacological data available pertains to THCV, the decarboxylated form of THCV-A. Therefore, some of the potential bioactivities of THCV-A discussed herein are inferred from the known effects of THCV and require empirical validation.

Molecular Targets and Binding Affinity

The interaction of THCV-A with various molecular targets is a key area of preliminary investigation. Unlike its decarboxylated counterpart, THCV, which is known to interact with cannabinoid receptors CB1 and CB2, THCV-A's binding profile is less defined.[2] Emerging research, primarily from in silico and limited in vitro studies, suggests potential interactions with non-cannabinoid receptors.

| Molecular Target | Interaction Type | Quantitative Data | Methodology | Source |

| P2X4 Receptor | Binding | No quantitative data available | Surface Plasmon Resonance | [3] |

| 5-HT1A Receptor | Allosteric Binding | No quantitative data available | In Silico Molecular Docking | |

| Diacylglycerol Lipase (B570770) (DAGL) | Inhibition | No quantitative data available | Graphical Abstract | [4][5] |

Note: The available data on THCV-A's binding affinities are currently qualitative. Further research is required to determine key quantitative parameters such as Kᵢ (inhibition constant) and EC₅₀/IC₅₀ (half-maximal effective/inhibitory concentration) values.

Potential Bioactivities

Preliminary evidence suggests that THCV-A may possess several bioactive properties, including anti-inflammatory, antibacterial, and neurological effects.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of isolated THCV-A are scarce, the known anti-inflammatory properties of its decarboxylated form, THCV, suggest that THCV-A may also exhibit similar activities.[6][7] THCV has been shown to decrease signs of inflammation in animal models, partly through the activation of CB2 receptors.[6] A study on various cannabis extracts identified THCV-A as a component in extracts that demonstrated anti-inflammatory effects in vitro.[8]

Antibacterial Activity

A study investigating the anti-staphylococcal properties of cannabis extracts reported that tetrahydrocannabivarinic acid (THCVA), a homolog of THCA, reduced the growth of Staphylococcus aureus by 74%.[9] This finding suggests that THCV-A may have potential as an antibacterial agent, warranting further investigation into its spectrum of activity and mechanism of action.

Neurological Effects

In silico studies have predicted that THCV-A may bind to an allosteric site on the 5-HT1A receptor. Modulation of the 5-HT1A receptor is a known target for anxiolytic and antidepressant medications. This computational finding, while needing experimental confirmation, points towards a potential role for THCV-A in modulating neurological pathways. Furthermore, the inhibition of diacylglycerol lipase (DAGL), as suggested by one graphical representation, would lead to an increase in the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which plays a significant role in neuromodulation.[4][5]

Biosynthesis of THCV-A

THCV-A is synthesized in the trichomes of the Cannabis sativa plant through an enzymatic reaction. The enzyme cannabigerolic acid synthase (CBGAS) produces cannabigerovarinic acid (CBGVA) from divarinolic acid and geranyl pyrophosphate. Subsequently, the enzyme tetrahydrocannabinolic acid synthase (THCAS) catalyzes the oxidative cyclization of CBGVA to form THCV-A.[1]

Biosynthesis pathway of THCV-A.

Experimental Protocols

Detailed experimental protocols for the bioactivity of THCV-A are not yet well-established in the scientific literature. The following sections provide generalized methodologies based on standard practices in cannabinoid research that can be adapted for the investigation of THCV-A.

Receptor Binding Assay (Surface Plasmon Resonance)

This protocol is a generalized adaptation for studying the binding of THCV-A to a target protein, such as the P2X4 receptor.

-

Immobilization of Target Protein:

-

The target receptor (e.g., purified P2X4) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

-

Preparation of THCV-A:

-

A stock solution of purified THCV-A is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of THCV-A are prepared in a running buffer (e.g., PBS with a small percentage of DMSO to ensure solubility).

-

-

Binding Analysis:

-

The diluted THCV-A solutions are injected over the sensor chip surface at a constant flow rate.

-

The association and dissociation of THCV-A to the immobilized receptor are monitored in real-time by measuring the change in the refractive index at the sensor surface, recorded as response units (RU).

-

-

Data Analysis:

-

The resulting sensorgrams are analyzed using appropriate software to determine the binding kinetics (association rate constant, kₐ; dissociation rate constant, kₔ) and the equilibrium dissociation constant (Kₒ).

-

General workflow for Surface Plasmon Resonance.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol outlines a general method to assess the anti-inflammatory potential of THCV-A.

-

Cell Culture:

-

A macrophage cell line (e.g., THP-1) is cultured under standard conditions.

-

Cells are differentiated into macrophages using an agent like phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

-

Treatment:

-

Differentiated macrophages are pre-treated with various concentrations of THCV-A or a vehicle control for a specified period (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

-

Analysis of Inflammatory Markers:

-

After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Cell lysates can also be prepared to analyze the expression of inflammatory proteins (e.g., COX-2, iNOS) via Western blotting.

-

-

Data Analysis:

-

The reduction in the production of inflammatory markers in THCV-A-treated cells compared to the LPS-only control is calculated to determine the anti-inflammatory activity.

-

Conclusion and Future Directions

The preliminary investigation into the bioactivity of THCV-A reveals a compound with potential therapeutic interest, distinct from its more studied counterpart, THCV. The initial findings, though sparse, suggest that THCV-A may exert its effects through interactions with non-cannabinoid receptor systems and could possess anti-inflammatory and antibacterial properties.

To advance the understanding of THCV-A's pharmacological profile, future research should focus on:

-

Comprehensive Receptor Screening: Elucidating the binding affinities and functional activities of THCV-A at a wide range of receptors, including but not limited to cannabinoid, transient receptor potential (TRP) channels, and serotonin (B10506) receptors.

-

In Vitro and In Vivo Efficacy Studies: Conducting robust preclinical studies to validate the preliminary findings and to investigate the efficacy of THCV-A in animal models of inflammation, pain, metabolic disorders, and neurological conditions.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of THCV-A, as well as its safety profile.

A thorough investigation of THCV-A is warranted to unlock its potential as a novel therapeutic agent. The methodologies and preliminary data presented in this guide serve as a foundational resource for scientists and researchers dedicated to exploring the vast and largely untapped potential of minor cannabinoids.

References

- 1. Cannabis sativa: Interdisciplinary Strategies and Avenues for Medical and Commercial Progression Outside of CBD and THC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating cannabinoids as P2X purinoreceptor 4 ligands by using surface plasmon resonance and computational docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Cannabinoid Therapeutics in Chronic Neuropathic Pain: From Animal Research to Human Treatment [frontiersin.org]

- 6. The plant cannabinoid Δ9-tetrahydrocannabivarin can decrease signs of inflammation and inflammatory pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Anti-Inflammatory and Antidepressant-like Effects of Cannabis sativa L. Extracts | MDPI [mdpi.com]

- 9. Anti-staphylococcal activity of soilless cultivated cannabis across the whole vegetation cycle under various nutritional treatments in relation to cannabinoid content - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Physicochemical Landscape of Tetrahydrocannabivarin Acetate: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrocannabivarin (B162180) Acetate (B1210297) (THCV-A) is a synthetic derivative of the naturally occurring phytocannabinoid Tetrahydrocannabivarin (THCV). As interest in the therapeutic potential of novel cannabinoids grows, a thorough understanding of their fundamental physicochemical properties is paramount for formulation development, analytical method validation, and preclinical assessment. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the solubility and stability of THCV-A. Due to the scarcity of direct data for THCV-A, this document also extrapolates potential characteristics based on the known behavior of its parent compound, THCV, and other acetylated cannabinoids. This guide aims to be a valuable resource for researchers by consolidating available data, presenting detailed experimental protocols for further investigation, and illustrating relevant biological pathways.

Introduction

Tetrahydrocannabivarin (THCV) has garnered significant attention for its unique pharmacological profile, which includes potential applications in appetite suppression, glycemic control, and neuroprotection. The acetylation of THCV to form Tetrahydrocannabivarin Acetate (THCV-A) is a chemical modification that can alter its pharmacokinetic and pharmacodynamic properties. Acetylation often increases lipophilicity and may enhance bioavailability, with the acetate group typically being hydrolyzed in vivo to release the active parent compound. A comprehensive understanding of THCV-A's solubility and stability is a critical prerequisite for its development as a potential therapeutic agent.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its formulation possibilities and in vivo absorption. Based on available data and the known lipophilic nature of cannabinoids, THCV-A is expected to be poorly soluble in aqueous solutions and more soluble in organic solvents.

Quantitative Solubility Data

Direct experimental data on the solubility of THCV-A is sparse. The primary available information comes from product datasheets for analytical standards.

| Solvent | Solubility | Temperature (°C) | Citation |

| Acetonitrile (B52724) | 10 mg/mL | Not Specified | [1][2] |

| Aqueous Solutions | |||

| Water | Expected to be very low | Not Specified | [3] |

| Phosphate-Buffered Saline (PBS) | Expected to be very low | Not Specified | |

| Organic Solvents (Predicted) | |||

| Ethanol | Expected to be soluble | Not Specified | |

| Methanol | Expected to be soluble | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Not Specified | |

| Acetone | Expected to be soluble | Not Specified | |

| Chloroform | Expected to be soluble | Not Specified |

Note: The solubility in organic solvents other than acetonitrile is predicted based on the general solubility characteristics of cannabinoids and has not been experimentally confirmed for THCV-A.

Enhancing Aqueous Solubility

Given the predicted low aqueous solubility of THCV-A, several formulation strategies can be employed to enhance its dissolution in aqueous media for in vitro and in vivo studies. These include the use of co-solvents, surfactants, and the formation of nanoemulsions.

Stability Profile of this compound

The stability of THCV-A is a critical factor for its storage, formulation, and therapeutic efficacy. Degradation can lead to a loss of potency and the formation of potentially unwanted byproducts. The primary factors influencing cannabinoid stability are temperature, light, oxygen, and pH.

Long-Term Storage Stability

Data from suppliers of analytical standards provide some insight into the long-term stability of THCV-A under specific storage conditions.

| Storage Temperature (°C) | Duration | Stability | Citation |

| -80 | ≥ 1 year | Stable | |

| -20 | ≥ 3 years | Stable (for exempt preparation) | [4] |

| -20 | ≥ 4 years | Stable (for Δ⁸-THCV-A) | [2] |

Factors Affecting Stability

While specific studies on THCV-A are lacking, the stability of its parent compound, THCV, and other cannabinoids provides a framework for understanding its potential degradation pathways.

-

Temperature: Elevated temperatures are known to accelerate the degradation of cannabinoids. For THCV, it is recommended to avoid temperatures above 65°C.[5]

-

Light: Exposure to UV light can lead to the degradation of cannabinoids.[6] It is advisable to store THCV-A in opaque containers to protect it from light.[5]

-

Oxygen: Oxidation is a significant degradation pathway for cannabinoids. THCV is known to oxidize quickly upon exposure to air, which can be mitigated by storage under an inert gas like nitrogen or argon.[5][6]

-

pH: The pH of a solution can significantly impact the stability of cannabinoids. Acidic conditions can promote the degradation of some cannabinoids. While no specific data exists for THCV-A, this is a critical parameter to investigate.

-

Hydrolysis: As an acetate ester, THCV-A is susceptible to hydrolysis, which would yield THCV and acetic acid. This process can be influenced by pH and enzymatic activity. Studies on other cannabinoid acetates suggest that they are rapidly metabolized in vivo to their parent compounds.[7]

Experimental Protocols

To address the current gaps in knowledge, the following experimental protocols are proposed for the comprehensive characterization of THCV-A's solubility and stability.

Solubility Determination Protocol

This protocol outlines a method for determining the solubility of THCV-A in various solvents using the shake-flask method followed by quantification with High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Solubility Determination of THCV-A.

Stability Study Protocol (Forced Degradation)

This protocol describes a forced degradation study to identify the degradation pathways and kinetics of THCV-A under various stress conditions.

Caption: Experimental Workflow for Forced Degradation Study of THCV-A.

Signaling Pathways of Tetrahydrocannabivarin (THCV)

As THCV-A is expected to be a prodrug of THCV, understanding the signaling pathways of THCV is crucial for predicting the pharmacological effects of THCV-A. THCV exhibits a complex and distinct pharmacology compared to THC.

Caption: Major Signaling Pathways of THCV.[8][9][10][11][12][13][14]

Conclusion and Future Directions

The available data on the solubility and stability of this compound is currently limited, primarily relying on information from suppliers of analytical standards and extrapolations from its parent compound, THCV. This guide highlights the critical need for comprehensive experimental studies to fully characterize these fundamental properties. The provided experimental protocols offer a roadmap for researchers to systematically investigate the solubility of THCV-A in a range of pharmaceutically relevant solvents and to elucidate its degradation pathways under various stress conditions. A thorough understanding of these parameters will be instrumental in unlocking the full therapeutic potential of THCV-A and advancing its development from the laboratory to clinical applications. Further research should also focus on the in vivo metabolism of THCV-A to confirm its prodrug characteristics and to identify any unique metabolites that may contribute to its overall pharmacological profile.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. redmesascience.com [redmesascience.com]

- 6. baymedica.com [baymedica.com]

- 7. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. recovered.org [recovered.org]

- 10. Tetrahydrocannabivarin - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence that the plant cannabinoid Δ9-tetrahydrocannabivarin is a cannabinoid CB1 and CB2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Precursor: A Technical Guide to the Theoretical Mechanism of Action of Tetrahydrocannabivarinic Acid (THCV-A)

For Immediate Release

A Deep Dive into the Biosynthesis, Conversion, and Pharmacological Profile of a Novel Cannabinoid Precursor

This technical guide provides a comprehensive overview of the current scientific understanding of Tetrahydrocannabivarinic acid (THCV-A), a naturally occurring cannabinoid in the Cannabis sativa plant. Primarily recognized as the acidic precursor to the more extensively studied Tetrahydrocannabivarin (THCV), the direct pharmacological activity of THCV-A remains largely unexplored. This document will detail the established biosynthetic pathway of THCV-A, its conversion to THCV, and the theoretical mechanism of action, which is predominantly understood through the activity of its decarboxylated form.

Introduction: The Varin Cannabinoids and THCV-A

Within the complex chemical tapestry of the Cannabis sativa plant, cannabinoids are synthesized and stored in their acidic forms. Tetrahydrocannabivarinic acid (THCV-A) is the direct acidic precursor to Tetrahydrocannabivarin (THCV), a homolog of Δ⁹-tetrahydrocannabinol (THC).[1] Unlike THC, which has a pentyl side chain, THCV possesses a propyl side chain, a structural difference that significantly alters its pharmacological profile.[2][3] While there is growing interest in the therapeutic potential of acidic cannabinoids like THCA, research into the direct biological effects of THCV-A is still in its infancy.[4][5] Preliminary speculation suggests potential anti-inflammatory and neuroprotective properties, but empirical data on its specific mechanisms of action are lacking.[6][7]

Biosynthesis of THCV-A

The biosynthesis of THCV-A follows a distinct pathway from that of Tetrahydrocannabinolic acid (THCA). Instead of the common precursor Cannabigerolic acid (CBGA), the varin series of cannabinoids originates from Cannabigerovarinic acid (CBGVA).[1][3] This pathway begins with the combination of geranyl pyrophosphate and divarinolic acid.[3] The enzyme THCV synthase then specifically converts CBGVA into THCVA.[3][8]

References

- 1. cannabissciencetech.com [cannabissciencetech.com]

- 2. Can You Pass the Acid Test? Critical Review and Novel Therapeutic Perspectives of Δ9-Tetrahydrocannabinolic Acid A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THERAPEUTIC POTENTIAL AND SAFETY CONSIDERATIONS FOR THE CLINICAL USE OF SYNTHETIC CANNABINOIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vibebycalifornia.com [vibebycalifornia.com]

- 5. youtube.com [youtube.com]

- 6. swissorganic.co.uk [swissorganic.co.uk]

- 7. secretnature.com [secretnature.com]

- 8. THCA vs. THC - What is Difference? | United Recovery Project [unitedrecoveryproject.com]

Potential Research Applications of Tetrahydrocannabivarin Acetate (THCV-A): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tetrahydrocannabivarin Acetate (B1210297) (THCV-A) is a lesser-studied synthetic cannabinoid. Much of the information presented in this guide is extrapolated from research on its parent compound, Tetrahydrocannabivarin (THCV), and other acetylated cannabinoids like THC-O-acetate. Direct experimental data on THCV-A is scarce, and the content herein is intended to guide future research.

Introduction

Tetrahydrocannabivarin Acetate (THCV-A), also known as THCV-O-acetate, is the acetylated form of Tetrahydrocannabivarin (THCV), a naturally occurring minor cannabinoid found in the cannabis plant. The addition of an acetyl group is a chemical modification that can alter the pharmacokinetic and pharmacodynamic properties of the parent compound. In the case of THC-O-acetate, acetylation is reported to increase potency and act as a prodrug to THC[1][2]. It is hypothesized that THCV-A may exhibit similar characteristics, acting as a prodrug to THCV and potentially offering unique therapeutic applications.

This technical guide provides a comprehensive overview of the potential research applications of THCV-A, based on the known properties of THCV and analogous acetylated cannabinoids. It includes hypothesized chemical properties, potential synthesis methods, and detailed, adaptable experimental protocols for in-vitro and in-vivo evaluation.

Chemical and Physical Properties

Direct experimental data on the physicochemical properties of THCV-A is limited. The following table summarizes known information from chemical suppliers and extrapolated properties based on its structure and comparison with related compounds.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₃ | [3] |

| Molecular Weight | 328.5 g/mol | [3] |

| CAS Number | 885123-57-9 | [3] |

| Appearance | Hypothesized to be a viscous oil, similar to other cannabinoid acetates. | Inferred |

| Solubility | Expected to have high solubility in organic solvents (e.g., ethanol, methanol, acetone) and lipids, and low solubility in water. | Inferred from THC-O-acetate[4] |

| Stability | The acetate ester may be susceptible to hydrolysis under acidic or basic conditions. | Inferred |

Potential Synthesis

Hypothetical Synthesis of this compound (THCV-A) from THCV:

Principle: The phenolic hydroxyl group of THCV can be acetylated using an acetylating agent, such as acetic anhydride (B1165640), in the presence of a catalyst.

Materials:

-

Tetrahydrocannabivarin (THCV)

-

Acetic anhydride

-

Pyridine (B92270) (or another suitable base as a catalyst)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Chromatography supplies (e.g., silica (B1680970) gel, appropriate solvent system for purification)

Procedure:

-

Dissolve THCV in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine to the solution, followed by the slow addition of acetic anhydride.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator to obtain the crude THCV-A.

-

Purify the crude product using column chromatography on silica gel to yield pure THCV-A.

Safety Precautions: Acetic anhydride and pyridine are corrosive and toxic. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Potential Pharmacokinetics and Metabolism

There is no published data on the pharmacokinetics of THCV-A. It is hypothesized that, similar to THC-O-acetate, THCV-A acts as a prodrug for THCV. The acetyl group is likely cleaved by esterase enzymes in the body, releasing the active THCV. This metabolic conversion could lead to a delayed onset of action and potentially higher bioavailability of THCV compared to direct administration of THCV itself.

Hypothesized Metabolic Pathway of THCV-A:

Caption: Hypothesized metabolic conversion of THCV-A to THCV.

Potential Research Applications and Experimental Protocols

The research applications of THCV-A are predicted to be largely based on the known biological activities of its parent compound, THCV. THCV has been investigated for its potential therapeutic effects in several areas, including:

-

Metabolic Disorders: THCV has shown promise in regulating appetite, glucose metabolism, and energy expenditure, suggesting potential for the treatment of obesity and type 2 diabetes.

-

Neurological Disorders: Research indicates neuroprotective properties of THCV, with potential applications in conditions like Parkinson's disease and epilepsy.

-

Inflammation: THCV may possess anti-inflammatory properties.

The following sections outline detailed, adaptable experimental protocols to investigate the potential of THCV-A in these areas.

In-Vitro Characterization

Objective: To determine the binding affinity of THCV-A and its metabolite, THCV, for the cannabinoid receptors CB1 and CB2.

Principle: A competitive radioligand binding assay is used to measure the ability of the test compounds to displace a known radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells stably expressing human CB1 or CB2 receptors.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compounds (THCV-A and THCV).

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.

Objective: To investigate the in-vitro metabolism of THCV-A and confirm its conversion to THCV.

Principle: Incubate THCV-A with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes (including esterases and cytochrome P450s), and analyze the formation of metabolites over time.

Protocol:

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system (for CYP450-mediated reactions), and THCV-A in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Incubation: Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify THCV-A and its metabolites, including THCV.

-

Data Analysis: Plot the concentration of THCV-A and THCV over time to determine the rate of metabolism and the conversion of the prodrug.

In-Vivo Evaluation

Objective: To evaluate the effects of THCV-A on metabolic parameters in an animal model of obesity and diabetes.

Principle: Utilize a diet-induced obesity (DIO) mouse model to assess the impact of THCV-A administration on body weight, food intake, glucose tolerance, and insulin (B600854) sensitivity.

Protocol:

-

Animal Model: Induce obesity in mice (e.g., C57BL/6J strain) by feeding them a high-fat diet for several weeks.

-

Drug Administration: Administer THCV-A, THCV, or a vehicle control to different groups of DIO mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.

-

Monitoring:

-

Body Weight and Food Intake: Measure daily or weekly.

-

Glucose Tolerance Test (GTT): Perform after a period of treatment. Administer a glucose bolus and measure blood glucose levels at various time points.

-

Insulin Tolerance Test (ITT): Perform to assess insulin sensitivity. Administer an insulin bolus and measure blood glucose levels.

-

-

Tissue Collection: At the end of the study, collect blood and tissues (e.g., liver, adipose tissue) for further analysis (e.g., plasma insulin levels, lipid content in the liver).

-

Data Analysis: Compare the metabolic parameters between the different treatment groups to evaluate the efficacy of THCV-A.

Experimental Workflow for In-Vivo Metabolic Study:

Caption: Workflow for an in-vivo study of THCV-A on metabolic parameters.

Signaling Pathways

The signaling pathways of THCV-A are expected to be mediated by its active metabolite, THCV. THCV has a complex pharmacology, acting as a neutral antagonist at cannabinoid receptor 1 (CB1) at low doses and a partial agonist at high doses. It is also a partial agonist at cannabinoid receptor 2 (CB2). Furthermore, THCV interacts with other targets, including GPR55 and TRPV channels.

Hypothesized Signaling Cascade of THCV-A:

Caption: Hypothesized signaling cascade of THCV-A following metabolic activation.

Conclusion

This compound (THCV-A) represents an under-explored synthetic cannabinoid with potential for novel therapeutic applications, primarily stemming from its role as a prodrug for THCV. Its potential to offer a delayed onset and possibly enhanced bioavailability of THCV makes it a compelling candidate for further investigation, particularly in the context of metabolic and neurological disorders. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to design and execute studies that will elucidate the true therapeutic potential of THCV-A. Rigorous scientific investigation is crucial to validate these hypotheses and to understand the safety and efficacy of this compound.

References

A Technical Guide to Tetrahydrocannabivarinic Acid (THCV-A) for Research Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Tetrahydrocannabivarinic Acid (THCV-A), the acidic precursor to the pharmacologically active cannabinoid Tetrahydrocannabivarin (B162180) (THCV). It details the complex legal landscape governing its use in research, summarizes the known pharmacological and toxicological data primarily associated with its active form (THCV), and provides established experimental protocols for its extraction, isolation, and analysis. This guide is intended to serve as a foundational resource for scientific professionals engaged in the study of minor cannabinoids.

Legal Status of THCV-A as a Controlled Substance

The legal status of THCV-A is nuanced and varies significantly by jurisdiction. It is largely determined by its source and its relationship to Delta-9-Tetrahydrocannabinol (Δ⁹-THC).

United States

In the United States, THCV-A is not explicitly scheduled at the federal level under the Controlled Substances Act (CSA).[1] Its legality is primarily governed by the Agriculture Improvement Act of 2018 (2018 Farm Bill). According to this bill, hemp and its derivatives, defined as Cannabis sativa L. containing no more than 0.3% Δ⁹-THC on a dry weight basis, are legal.[1][2][3] Therefore, THCV-A derived from a compliant hemp source is considered federally legal.[3][4][5] However, if derived from marijuana (cannabis with >0.3% Δ⁹-THC), it remains a federally illegal substance.

Despite federal legality for hemp-derived THCV-A, state laws present a complex patchwork of regulations.[2][6] Some states, like Colorado and California, have clear regulations for cannabinoids, while others maintain restrictive laws where any cannabis derivative may be considered illegal.[1] Researchers must diligently consult both federal and their specific state regulations.

European Union

In the European Union, the legal status of THCV-A is ambiguous and falls into a legal gray area.[7] While hemp-derived products containing less than 0.2% THC are generally permitted, regulations are not harmonized across the Union, and individual member states can impose stricter rules.[8] For instance, THCV was previously legal in France but is now listed as a narcotic.[9] In the United Kingdom, THCV is classified as a Class B drug, making it illegal to possess or trade.[7] Researchers in the EU must navigate the specific laws of the country in which they operate.

Physicochemical and Pharmacological Properties

It is critical to distinguish THCV-A from its decarboxylated, neutral form, THCV. THCV-A is the naturally occurring acidic precursor in the cannabis plant. Through exposure to heat or light, it undergoes decarboxylation to become THCV, which is the form responsible for most of the documented pharmacological activity. Currently, there is a scarcity of research on the specific biological activity of THCV-A itself. The following data pertains to THCV.

Pharmacodynamics of THCV

THCV exhibits a complex and dose-dependent interaction with the endocannabinoid system.[10]

-

Cannabinoid Receptor 1 (CB1): At low doses, THCV acts as a neutral antagonist or reverse agonist at the CB1 receptor, which may block the psychoactive effects of THC.[4][10][11][12] At higher doses, it can act as a CB1 receptor agonist.[4][10]

-

Cannabinoid Receptor 2 (CB2): THCV is considered a partial agonist at the CB2 receptor.[10][13][14]

-

Other Targets: THCV also interacts with other receptor systems. It has been shown to activate 5-HT1A receptors, which may contribute to potential antipsychotic effects.[4][13][15] It also acts as an agonist of GPR55 and interacts with various transient receptor potential (TRP) channels, including TRPV2.[4][13][16]

Quantitative Pharmacological & Toxicological Data

The following tables summarize key quantitative data for THCV from preclinical studies.

Table 1: Pharmacological Activity of THCV

| Parameter | Receptor/Target | Value | Species/Model | Reference |

|---|---|---|---|---|

| Binding Affinity (Kᵢ) | Human CB1 | 75.4 ± 11.1 nM | In vitro | [17] (Pertwee et al. 2007) |

| Binding Affinity (Kᵢ) | Human CB2 | 62.7 ± 11.1 nM | In vitro | [17] (Pertwee et al. 2007) |

| Functional Activity | CB1 Receptor | Neutral Antagonist | Murine Model | [11] (Pertwee et al. 2007) |

| Functional Activity | CB2 Receptor | Partial Agonist | In vitro | [10] |

| Antagonism of THC | Antinociception | 0.1 - 3 mg/kg | Murine Model |[11] (Pertwee et al. 2007) |

Table 2: Toxicological Profile of THCV

| Parameter | Finding | Method | Reference |

|---|---|---|---|

| Predicted Toxicity Class | Class IV (Harmful if swallowed) | In silico (ProTox-II) | [18] |

| Predicted LD₅₀ | 1600 mg/kg | In silico | [18] |

| Hepatotoxicity | Predicted to be inactive | In silico | [18] |

| Carcinogenicity | Predicted to be inactive | In silico | [18] |

| Mutagenicity | Predicted to be inactive | In silico | [18] |

| Immunotoxicity | Predicted to be active | In silico |[18] |

Therapeutic Potential & Key Experimental Findings

Research into THCV suggests potential therapeutic applications, primarily in metabolic and neurological disorders.

Table 3: Summary of Key Preclinical and Clinical Findings for THCV

| Area of Study | Model/Population | Dosage | Key Findings | Reference(s) |

|---|---|---|---|---|

| Obesity & Appetite | Diet-induced obese mice | 3 mg/kg | Reduced food intake, body weight, and body fat content; increased energy expenditure. | [11][14] |

| Healthy human volunteers | 10 mg (single dose) | Influenced neural responses to food reward and aversion. | [12] | |

| Type 2 Diabetes | Diet-induced obese mice | Not specified | Ameliorated insulin (B600854) sensitivity. | [15] |

| Patients with type 2 diabetes (n=62) | 5 mg (twice daily) | Significantly decreased fasting plasma glucose; improved β-cell function and adiponectin levels compared to placebo. | [11][12] | |

| Neuroprotection | Animal models of Parkinson's disease | Not specified | Showed neuroprotective properties, delayed disease progression, and reduced inflammation. | [16][17] |

| Anti-inflammatory | Murine models | Not specified | Decreased signs of inflammation and inflammatory pain. | [15][19] |

| Epilepsy | Adult rats | Not specified | Suppressed in vitro epileptiform and in vivo seizure activity. |[15] |

Experimental Protocols for Researchers

Extraction of THCV-A from Cannabis Sativa

To prevent decarboxylation, extraction of THCV-A must be performed under non-heating conditions. Cold solvent extraction is a preferred method.

Protocol: Cold Ethanol (B145695) Extraction

-

Preparation: Obtain high-THCV strain cannabis plant material. Freeze the material (-20°C) and pulverize it to a fine powder.

-

Maceration: Submerge 100g of the powdered plant material in 1 kg of >95% ethanol that has been pre-chilled to -20°C.

-

Extraction: Agitate the mixture for 10-30 minutes while maintaining the low temperature.

-

Filtration: Filter the mixture through a Büchner funnel to remove the solid plant material.

-

Solvent Removal: Evaporate the ethanol from the filtrate using a rotary evaporator at a low temperature (≤30°C) to yield the crude THCV-A rich extract.[20]

Purification of THCV-A by Flash Chromatography

Flash chromatography is an effective method for isolating specific cannabinoids from a crude extract.

Protocol: Reversed-Phase Flash Chromatography

-

Preparation: Dissolve the crude extract in a minimal amount of methanol (B129727).

-

Column: Use a C18 reversed-phase flash chromatography column.

-

Elution: Elute the sample using a gradient of methanol and a weak acid (e.g., 0.1-0.5% formic acid in water).[21] The specific gradient will need to be optimized based on the extract's composition.

-

Fraction Collection: Collect fractions as they elute from the column.

-

Analysis: Analyze collected fractions using thin-layer chromatography (TLC) or HPLC to identify those containing pure THCV-A.

-

Pooling and Evaporation: Combine the pure fractions and evaporate the solvent to yield isolated THCV-A.[21]

Analysis and Quantification of THCV-A

High-Performance Liquid Chromatography (HPLC) is the standard for analyzing and quantifying acidic cannabinoids as its operational temperature does not cause decarboxylation.

Protocol: HPLC-UV Analysis

-

System: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm × 2 mm, 4 µm particle size).[21]

-

Mobile Phase: An isocratic mixture of methanol and 0.55% formic acid in water (e.g., 85:15 v/v).[21]

-

Flow Rate: 0.4 mL/min.

-

Detection: Monitor UV absorbance at 220 nm.

-

Quantification: Prepare a calibration curve using a certified THCV-A reference standard to quantify the concentration in the sample.

Conclusion

THCV-A presents a compelling subject for cannabinoid research, though its legal status requires careful navigation by scientific professionals. While most pharmacological data is attributed to its active metabolite, THCV, the potential for THCV-A to possess its own unique biological activities remains an open and important area for future investigation. The protocols outlined in this guide provide a foundation for the extraction, purification, and analysis of this cannabinoid, enabling further exploration of its therapeutic potential. Researchers are strongly advised to remain current with the evolving legal landscape and to conduct rigorous, controlled studies to elucidate the distinct properties of both THCV-A and THCV.

References

- 1. northernvirginiahemp.com [northernvirginiahemp.com]

- 2. cheefbotanicals.com [cheefbotanicals.com]

- 3. harborcityhemp.com [harborcityhemp.com]

- 4. Tetrahydrocannabivarin - Wikipedia [en.wikipedia.org]

- 5. atlrx.com [atlrx.com]

- 6. IS THCV LEGAL AND SAFE? WHAT YOU NEED TO KNOW [akirabotanicals.com]

- 7. hempiregardens.com [hempiregardens.com]

- 8. 9realms.eu [9realms.eu]

- 9. All About THCV: What Is It? | 420 Green Road [420greenroad.com]

- 10. Tetrahydrocannabivarin (THCV) Dose Dependently Blocks or Substitutes for Tetrahydrocannabinol (THC) in a Drug Discrimination Task in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. THCV: Everything We Know About So-Called ‘Diet Weed’ [healthline.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tetrahydrocannabivarin (THCV): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 16. recovered.org [recovered.org]

- 17. THCV - Cresco Labs [crescolabs.com]

- 18. researchgate.net [researchgate.net]

- 19. New Study Finds Weight Loss With THCV And CBD [forbes.com]

- 20. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]

- 21. future4200.com [future4200.com]

Sourcing and Utilization of Tetrahydrocannabivarin Acetate (THCV-A) as a Research Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tetrahydrocannabivarin (B162180) Acetate (B1210297) (THCV-A), a synthetic derivative of the phytocannabinoid Tetrahydrocannabivarin (THCV), for use as a research standard. This document outlines sourcing, chemical properties, synthesis, purification, analytical methods, and safe handling protocols. Furthermore, it explores the anticipated biological activity and signaling pathways of THCV-A, primarily based on the well-documented pharmacology of its parent compound, THCV.

Sourcing and Chemical Properties of THCV-A Research Standards

High-purity THCV-A is essential for accurate and reproducible research. Certified reference materials (CRMs) and analytical standards are available from specialized chemical suppliers. One prominent supplier is Cayman Chemical, which offers both Δ⁹-Tetrahydrocannabivarin Acetate and its isomer, Δ⁸-Tetrahydrocannabivarin Acetate. These standards are intended for research and forensic applications.[1][2][3]

Available Research Standards

Two primary isomers of THCV-A are commercially available as research standards:

-

Δ⁸-Tetrahydrocannabivarin Acetate (Δ⁸-THCV-A) [4]

It is crucial for researchers to select the appropriate isomer for their specific experimental needs, as the position of the double bond can influence biological activity.

Quantitative Data of a Commercial Δ⁹-THCV-A Research Standard

The following table summarizes the technical data for a commercially available Δ⁹-THCV-A analytical reference standard.[1][2][3]

| Property | Value |

| Formal Name | 6aR,7,8,10aR-tetrahydro-6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol 1-acetate |

| CAS Number | 885123-57-9 |

| Molecular Formula | C₂₁H₂₈O₃ |

| Formula Weight | 328.5 g/mol |

| Purity | ≥95% |

| Formulation | A 1 mg/mL or 10 mg/mL solution in 99:1 acetonitrile (B52724)/DIPEA stabilized with 0.05% ascorbic acid |

| Storage Temperature | -20°C |

| SMILES | CC1=C[C@@]2([H])C3=C(C=C(CCC)C=C3OC(C)=O)OC(C)(C)[C@]2([H])CC1 |

| InChI Key | YIRFFZKTWADVGS-IAGOWNOFSA-N |

Synthesis, Purification, and Analysis of THCV-A

While commercially available standards are recommended for most applications, in-house synthesis may be necessary for specific research purposes. The following sections outline general protocols for the synthesis, purification, and analysis of THCV-A.

Synthesis of THCV-A: Acetylation of THCV

The synthesis of THCV-A involves the acetylation of the hydroxyl group of THCV. A general method for the acetylation of cannabinoids can be adapted for this purpose.[5][6][7]

Experimental Protocol: Acetylation of Δ⁹-THCV

Materials:

-

Δ⁹-Tetrahydrocannabivarin (Δ⁹-THCV)

-

Acetic anhydride (B1165640)

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for extraction and workup (separatory funnel, beakers, etc.)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of Δ⁹-THCV in an anhydrous solvent such as dichloromethane (B109758) in a round-bottom flask under an inert atmosphere.

-

Add an excess of a suitable base, such as pyridine, to the solution.

-